2-(5-methylfuran-2-yl)-1H-1,3-benzodiazole
CAS No.: 78706-11-3
Cat. No.: VC21418961
Molecular Formula: C12H10N2O
Molecular Weight: 198.22g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 78706-11-3 |
|---|---|
| Molecular Formula | C12H10N2O |
| Molecular Weight | 198.22g/mol |
| IUPAC Name | 2-(5-methylfuran-2-yl)-1H-benzimidazole |
| Standard InChI | InChI=1S/C12H10N2O/c1-8-6-7-11(15-8)12-13-9-4-2-3-5-10(9)14-12/h2-7H,1H3,(H,13,14) |
| Standard InChI Key | BLIMSOPINYXOID-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(O1)C2=NC3=CC=CC=C3N2 |
| Canonical SMILES | CC1=CC=C(O1)C2=NC3=CC=CC=C3N2 |
Introduction
Chemical Properties
Physical and Structural Properties
2-(5-methylfuran-2-yl)-1H-1,3-benzodiazole has a molecular weight of 198.22 g/mol and a molecular formula of C₁₂H₁₀N₂O . The compound's structure consists of a benzimidazole core with a 5-methylfuran substituent at the 2-position. The benzimidazole scaffold provides a planar, rigid framework that can participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces.
Table 1: Physical Properties of 2-(5-methylfuran-2-yl)-1H-1,3-benzodiazole
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀N₂O |
| Molecular Weight | 198.22 g/mol |
| Creation Date | 2005-07-09 |
| Modification Date | 2025-03-01 |
Chemical Identifiers and Structural Representation
The compound is indexed in various chemical databases and can be identified using several standard chemical identifiers . These identifiers enable precise communication about the compound in scientific literature and databases.
Table 2: Chemical Identifiers of 2-(5-methylfuran-2-yl)-1H-1,3-benzodiazole
| Identifier Type | Value |
|---|---|
| PubChem CID | 827976 |
| CAS Number | 78706-11-3 |
| UNII | PF67BF95AV |
| ChEMBL ID | CHEMBL2298017 |
| InChI | InChI=1S/C12H10N2O/c1-8-6-7-11(15-8)12-13-9-4-2-3-5-10(9)14-12/h2-7H,1H3,(H,13,14) |
| InChIKey | BLIMSOPINYXOID-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(O1)C2=NC3=CC=CC=C3N2 |
The structural representation of 2-(5-methylfuran-2-yl)-1H-1,3-benzodiazole includes a benzimidazole core with a 5-methylfuran substituent. The benzimidazole consists of a benzene ring fused to an imidazole ring, creating a bicyclic structure. The 5-methylfuran substituent is attached at the 2-position of the benzimidazole, with the methyl group located at the 5-position of the furan ring.
Structure-Activity Relationships
Structural Features and Their Significance
The chemical structure of 2-(5-methylfuran-2-yl)-1H-1,3-benzodiazole contains several key features that may contribute to its potential biological activity:
-
Benzimidazole Core: This bicyclic system can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors.
-
Furan Ring: The oxygen-containing heterocycle adds polarity to the molecule and provides additional sites for hydrogen bond acceptance and electrostatic interactions.
-
Methyl Group: The methyl substituent on the furan ring introduces lipophilicity and may influence the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).
Comparative Analysis with Related Compounds
Comparing 2-(5-methylfuran-2-yl)-1H-1,3-benzodiazole with its structural analog 2-(5-methylthiophen-2-yl)-1H-1,3-benzodiazole can provide insights into the effects of replacing the furan oxygen with a sulfur atom. This substitution would likely alter the compound's electronic properties, hydrogen-bonding capabilities, and potentially its biological activity profile.
Table 3: Comparison of 2-(5-methylfuran-2-yl)-1H-1,3-benzodiazole and 2-(5-methylthiophen-2-yl)-1H-1,3-benzodiazole
| Property | 2-(5-methylfuran-2-yl)-1H-1,3-benzodiazole | 2-(5-methylthiophen-2-yl)-1H-1,3-benzodiazole |
|---|---|---|
| Molecular Formula | C₁₂H₁₀N₂O | C₁₂H₁₀N₂S |
| Molecular Weight | 198.22 g/mol | 214.29 g/mol |
| Heteroatom in 5-membered ring | Oxygen | Sulfur |
| CAS Number | 78706-11-3 | 78706-12-4 |
| PubChem CID | 827976 | 870214 |
Analytical Methods for Characterization
Spectroscopic Analysis
Various spectroscopic techniques can be employed for the characterization and identification of 2-(5-methylfuran-2-yl)-1H-1,3-benzodiazole:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed information about the compound's structure, including the chemical environments of hydrogen and carbon atoms.
-
Infrared (IR) Spectroscopy: This technique can identify functional groups and structural features based on the absorption of infrared radiation.
-
Mass Spectrometry (MS): MS can determine the molecular weight and fragmentation pattern of the compound, aiding in structural elucidation.
-
UV-Visible Spectroscopy: This method can provide information about the electronic transitions in the compound, which can be useful for quantitative analysis.
Chromatographic Methods
Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) can be used for the purification and analysis of 2-(5-methylfuran-2-yl)-1H-1,3-benzodiazole. These methods can determine the compound's purity, aid in its isolation from reaction mixtures, and facilitate its identification in complex samples.
Future Research Directions
Structure-Activity Relationship Studies
Future research on 2-(5-methylfuran-2-yl)-1H-1,3-benzodiazole could focus on synthesizing structural analogs with varying substituents to establish structure-activity relationships. This could include modifications to:
-
The methyl group on the furan ring
-
The furan ring itself (e.g., replacement with other heterocycles)
-
The benzimidazole core (e.g., introduction of substituents on the benzene ring)
Biological Evaluation
Comprehensive biological screening of 2-(5-methylfuran-2-yl)-1H-1,3-benzodiazole against various targets would help elucidate its potential therapeutic applications. This could include:
-
Antimicrobial assays against a panel of bacteria, fungi, and viruses
-
Cytotoxicity studies on various cancer cell lines
-
Enzymatic assays to identify potential target enzymes
-
In vivo studies to assess efficacy and safety profiles
Computational Studies
Computational methods such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) analyses could provide insights into the compound's interactions with biological targets and guide the design of more potent and selective analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume